molecular formula C22H26FN3O2 B3787917 (2S,4S)-4-[(3-fluorobenzoyl)amino]-1-methyl-N-(3-phenylpropyl)pyrrolidine-2-carboxamide

(2S,4S)-4-[(3-fluorobenzoyl)amino]-1-methyl-N-(3-phenylpropyl)pyrrolidine-2-carboxamide

Cat. No.: B3787917
M. Wt: 383.5 g/mol
InChI Key: TVZMOYPCIICGHW-PMACEKPBSA-N
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Description

This compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms. They are found in many natural alkaloids and are used in the synthesis of pharmaceuticals .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions this compound can undergo would depend on the conditions and the reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its stability and lipophilicity, which could influence its biological activity .

Future Directions

The study of pyrrolidine derivatives is an active area of research, and new compounds with this structure are continually being synthesized and studied for their potential applications in medicine and other fields .

Properties

IUPAC Name

(2S,4S)-4-[(3-fluorobenzoyl)amino]-1-methyl-N-(3-phenylpropyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-26-15-19(25-21(27)17-10-5-11-18(23)13-17)14-20(26)22(28)24-12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,13,19-20H,6,9,12,14-15H2,1H3,(H,24,28)(H,25,27)/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZMOYPCIICGHW-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)NCCCC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1C(=O)NCCCC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-[(3-fluorobenzoyl)amino]-1-methyl-N-(3-phenylpropyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-[(3-fluorobenzoyl)amino]-1-methyl-N-(3-phenylpropyl)pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(2S,4S)-4-[(3-fluorobenzoyl)amino]-1-methyl-N-(3-phenylpropyl)pyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2S,4S)-4-[(3-fluorobenzoyl)amino]-1-methyl-N-(3-phenylpropyl)pyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(2S,4S)-4-[(3-fluorobenzoyl)amino]-1-methyl-N-(3-phenylpropyl)pyrrolidine-2-carboxamide
Reactant of Route 6
(2S,4S)-4-[(3-fluorobenzoyl)amino]-1-methyl-N-(3-phenylpropyl)pyrrolidine-2-carboxamide

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